molecular formula C17H22O10 B12318252 2-PROPYNYL-TETRA-O-ACETYL-beta-D-

2-PROPYNYL-TETRA-O-ACETYL-beta-D-

Cat. No.: B12318252
M. Wt: 386.3 g/mol
InChI Key: HKGFUJKLPCRVFW-UHFFFAOYSA-N
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Description

2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is a chemical compound with the molecular formula C17H22O10 and a molecular weight of 386.35 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups are acetylated, and a propynyl group is attached to the sugar moiety. This compound is primarily used in research and has various applications in organic synthesis and carbohydrate chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose with propargyl alcohol in the presence of boron trifluoride etherate . The reaction conditions usually include a solvent such as chloroform and a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Boron Trifluoride Etherate: Used in the initial synthesis.

    Chloroform: Common solvent for reactions involving this compound.

    Propargyl Alcohol: Reactant for introducing the propynyl group.

Major Products

    Triazole Derivatives: Formed through cycloaddition reactions.

    Isoxazole Derivatives: Another product of cycloaddition reactions.

Scientific Research Applications

2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is primarily related to its ability to undergo cycloaddition reactions. The propynyl group acts as a dipolarophile, reacting with dipoles to form triazole or isoxazole rings . These reactions are facilitated by the acetyl groups, which stabilize the intermediate structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is unique due to the presence of the propynyl group, which allows it to participate in specific cycloaddition reactions that are not possible with other similar compounds. This makes it a valuable compound in synthetic organic chemistry and carbohydrate research.

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGFUJKLPCRVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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